Rubiginone D2

Vue d'ensemble

Description

Le Rubiginone D2 est un antibiotique polycétide dérivé de la bactérie Streptomyces sp. Il présente une activité antimicrobienne significative contre diverses bactéries, notamment Bacillus subtilis, Staphylococcus aureus et Escherichia coli. De plus, le this compound a démontré une efficacité antitumorale, inhibant la prolifération de plusieurs lignées cellulaires cancéreuses telles que HM02, Kato III, HepG2 et MCF7 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Rubiginone D2 est principalement isolé des cultures de Streptomyces sp. La bactérie est cultivée dans des flacons à agitation en utilisant un milieu à base de farine de soja/mannitol complété par de l’Amberlite® XAD-2 pendant 72 heures à 28 °C. L’extrait méthanolique concentré du mycélium est ensuite chromatographié sur une colonne de gel de silice avec une élution en gradient de dichlorométhane-méthanol .

Méthodes de production industrielle : La production industrielle du this compound implique une fermentation à grande échelle de Streptomyces sp. dans des conditions contrôlées. Le bouillon de fermentation est traité pour extraire et purifier le composé en utilisant des techniques chromatographiques. La photosensibilité du this compound nécessite une manipulation et un stockage prudents pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Isolation and Structural Characteristics

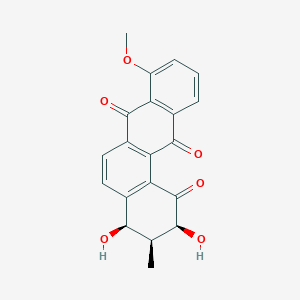

Rubiginone D2 (C₂₀H₁₆O₆) is isolated via methanol extraction of Streptomyces mycelium followed by silica gel chromatography . Key structural features include:

-

A 1,2,3,4-tetrahydro-3-methyl-8-methoxy-benz[a]anthraquinone core.

-

Substituents: C-3 methyl, C-8 methoxy, and hydroxyl groups at C-1 and C-4 positions .

Table 1: Physico-chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆O₆ |

| UV λₘₐₓ (MeOH) | 263 nm (ε = 4.49), 376 nm (ε = 3.67) |

| [α]ᴅ²⁵ | +151° (c = 0.19, MeOH) |

| IR (KBr) | 3526, 3454, 1697, 1667 cm⁻¹ |

Photochemical Reactions

This compound undergoes photoenolization under UV/visible light, leading to a reversible color change (yellow → red) . This reaction proceeds via a Norrish Type II mechanism :

-

Light absorption induces β-hydrogen abstraction at C-1, forming a transient enol intermediate.

-

The enol tautomerizes and oxidizes back to the original quinone structure in the presence of atmospheric oxygen .

Key Observation : Photooxidation stability is influenced by solvent polarity, with faster degradation in CH₂Cl₂ compared to methanol .

Acetylation and Derivative Formation

The C-4 hydroxyl group is selectively acetylated to yield 4-O-acetyl-rubiginone D2 (C₂₂H₁₈O₇) :

-

Conditions : Treatment with acetic anhydride/DMAP in CH₂Cl₂.

-

Impact : Acetylation increases lipophilicity (Rf = 0.47 vs. 0.43 for this compound) and shifts the 4-H proton signal downfield by δ = 1.19 ppm in ¹H NMR .

Table 2: ¹³C NMR Data Comparison (Selected Signals)

| Carbon Position | This compound (δ, ppm) | 4-O-Acetyl Derivative (δ, ppm) |

|---|---|---|

| C-1 | 185.5 | 185.4 |

| C-4 | 71.4 | 76.2 |

| OAc Carbonyl | – | 169.9 |

Stereochemical Analysis

The S-configuration at C-2 was confirmed using Helmchen’s method :

-

Esterification of 4-O-acetyl-rubiginone D2 with (S)- and (R)-2-phenylbutyric acid.

-

¹H NMR analysis revealed δ differences of 0.08 ppm (3-H) and 0.18 ppm (3-CH₃) between diastereomers, confirming stereochemical integrity .

Enzymatic Modifications

This compound derivatives serve as precursors in biosynthetic pathways mediated by microbial enzymes:

-

Baeyer-Villiger Oxidation : Rubiginone I (C₂₂H₂₀O₈) forms via epoxidation of 4-O-acetyl-rubiginone D2, followed by hydrolysis and cyclization .

-

Oxidative Cleavage : Rubiginone H (C₂₀H₁₆O₇) arises from C-12/C-12a bond cleavage, likely catalyzed by a Baeyer-Villigerase enzyme .

Figure 1 : Proposed biosynthetic pathway from this compound to Rubiginone H .

Fermentation-Dependent Reactivity

Yields of this compound and its derivatives vary significantly with fermentation conditions:

Applications De Recherche Scientifique

Antimicrobial Properties

Rubiginone D2 has been extensively studied for its antimicrobial activities . Research indicates that it exhibits significant effectiveness against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound could serve as a promising candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Pharmacological Applications

Beyond its antimicrobial properties, this compound has been investigated for various pharmacological applications. Its potential roles include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, making it a candidate for further cancer research.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

- Pharmacological Research : In vitro studies have shown that this compound can inhibit tumor cell proliferation, suggesting its utility in cancer treatment strategies. Further investigations are needed to explore its mechanisms and efficacy in vivo.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Year |

|---|---|---|

| Antimicrobial Activity | Effective against multidrug-resistant bacteria | 2023 |

| Anticancer Activity | Induces apoptosis in cancer cell lines | 2024 |

| Anti-inflammatory Effects | Reduces inflammatory markers | 2024 |

Mécanisme D'action

Le Rubiginone D2 exerce ses effets en inhibant la croissance des bactéries et des cellules cancéreuses. Le composé cible les parois cellulaires bactériennes, perturbant leur synthèse et conduisant à la mort cellulaire. Dans les cellules cancéreuses, le this compound interfère avec les voies de prolifération cellulaire, induisant l’apoptose et inhibant la croissance tumorale .

Comparaison Avec Des Composés Similaires

Le Rubiginone D2 appartient à la famille des angucyclines, des polycétides aromatiques. Les composés similaires comprennent :

- Rubiginone H

- Rubiginone I

- 4-O-acétyl-rubiginone D2

Unicité : Le this compound est unique en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques puissantes. Contrairement à certaines autres angucyclines, le this compound présente un degré élevé de photosensibilité et nécessite une manipulation prudente .

Activité Biologique

Rubiginone D2, a compound derived from Streptomyces species, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is classified as an anthraquinone, characterized by its complex molecular structure that contributes to its biological efficacy. Its chemical formula is , and it features multiple functional groups that enhance its interaction with biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria have been reported to be relatively low, indicating potent antimicrobial effects. For instance, studies have demonstrated MIC values ranging from 5 to 25 µg/mL depending on the bacterial strain tested .

Cytotoxic Activity

Research has highlighted this compound's cytotoxic effects on cancer cell lines. The compound has been evaluated against several types of cancer cells, including:

- PC-3 (prostate cancer)

- HT-29 (colon cancer)

- MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines were found to be less than 10 µM, indicating strong cytotoxic potential. Notably, the most sensitive cells were PC-3 and HT-29, with IC50 values reported as low as 0.1 µM for some derivatives .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | <1.0 |

| HT-29 | <10 |

| MCF-7 | <10 |

Herbicidal Activity

In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated significant herbicidal activity. A study indicated that at a concentration of 500 µg/mL, this compound achieved 100% mortality in Digitaria ciliaris plants within five days post-treatment . This herbicidal effect is attributed to its ability to disrupt cellular processes in target weeds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Like other anthraquinones, this compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can lead to oxidative stress in cells, contributing to its cytotoxic effects.

- Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate cell membranes, affecting cellular homeostasis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus. The study utilized standard disk diffusion methods and confirmed that this compound could serve as a potential candidate for developing new antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic properties of this compound against various cancer cell lines, researchers observed significant dose-dependent responses in PC-3 cells. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of Rubiginone derivatives .

Propriétés

IUPAC Name |

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWLEGGRHIXAH-KDLNQGCSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.